2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
Description
Overview of 2-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine Hydrochloride
This compound is a heterocyclic compound characterized by a piperidine ring substituted at the 2-position with a 1,2,4-triazole moiety bearing a propan-2-yl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₀H₁₉ClN₄ , with a molecular weight of 230.74 g/mol . The triazole ring adopts a planar structure, enabling π-π interactions, while the piperidine ring contributes basicity and conformational flexibility.
Structural Features
| Component | Description |
|---|---|
| Piperidine | Six-membered saturated ring with nitrogen at position 1. Conformational flexibility allows binding to diverse targets. |
| 1,2,4-Triazole | Five-membered ring with three nitrogen atoms. Propan-2-yl group at position 5 enhances lipophilicity. |
| Hydrochloride | Protonation of the piperidine nitrogen improves water solubility. |
The compound’s structure is analogous to triazole-piperidine hybrids studied for antimicrobial and anticancer activities.
Historical Context and Discovery
The development of this compound aligns with the broader exploration of triazole-containing scaffolds in medicinal chemistry. Early studies on 1,2,4-triazoles in the 1980s highlighted their antifungal potential, leading to drugs like itraconazole. Subsequent research expanded to include piperidine derivatives, driven by their ability to modulate enzyme activity and membrane permeability.
The synthesis of this compound likely emerged from efforts to optimize triazole-piperidine hybrids for improved pharmacokinetics. Click chemistry and alkylation reactions, common in triazole synthesis, may have been employed. While specific historical data on this compound is limited, its design reflects trends in hybridizing triazoles with nitrogen-rich heterocycles to enhance bioactivity.
Properties
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.ClH/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGBFTQJRRAASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. The structure of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride suggests that it may possess similar capabilities. For instance, triazole derivatives have been shown to be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
Case Study: Antimicrobial Evaluation
A study focused on synthesizing and evaluating triazole derivatives found that several compounds exhibited potent antimicrobial activity. The evaluation was conducted using the disc diffusion method, revealing that derivatives similar to this compound could serve as promising candidates for further development in combating infections caused by resistant strains .
Neuropharmacological Research
The piperidine component of this compound may contribute to its potential neuropharmacological effects. Compounds with piperidine structures have been associated with various neurological activities, including effects on neurotransmitter receptors such as serotonin and dopamine receptors.
Case Study: Neuropharmacological Potential
Research into piperidine derivatives has shown their ability to interact with serotonin receptors (5-HT), which play a crucial role in mood regulation and anxiety disorders. A related study indicated that modifications to piperidine structures could enhance binding affinity and selectivity for these receptors, suggesting that this compound may also exhibit such properties .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between compounds and biological targets. For this compound, computational docking could reveal its potential efficacy against specific proteins involved in disease pathways.
Case Study: Computational Analysis
In silico studies have been conducted on similar triazole-containing compounds to predict their binding affinities with various biological targets. These studies often employ software tools to simulate interactions at the molecular level, providing a basis for further experimental validation .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are known for their biological activity.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Imidazole derivatives: These compounds are widely used in medicinal chemistry for their antimicrobial and antifungal properties.
Uniqueness: 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride is unique due to the combination of the triazole and piperidine rings in its structure. This combination can result in a compound with a distinct set of biological activities and potential therapeutic applications. The presence of the triazole ring can enhance the compound’s ability to interact with specific molecular targets, while the piperidine ring can improve its pharmacokinetic properties.
Biological Activity
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride is a novel compound belonging to the triazole class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H19ClN4
- Molecular Weight : 230.74 g/mol
- IUPAC Name : 2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)piperidine; hydrochloride
- CAS Number : 1248993-92-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. The following sections detail specific activities observed in research studies.
2. Antitumor Activity
Triazole compounds have been extensively studied for their antitumor properties. For instance, compounds containing the triazole ring have shown promise in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) analysis indicated that modifications in the triazole structure could enhance cytotoxicity against cancer cell lines. Although direct studies on this specific compound are lacking, its design aligns with known effective antitumor agents.
3. Enzyme Inhibition
Triazoles are known to act as enzyme inhibitors in various biochemical pathways. For example, related compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a critical role in inflammation and pain pathways. The potential for this compound to inhibit similar enzymes warrants further investigation.
Case Studies and Research Findings
While direct literature on this compound is sparse, several studies on structurally related compounds provide insights into its potential biological activities:
Q & A
Q. What strategies enable pharmacological profiling of this compound’s metabolites?
- Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Use predictive tools like MetaSite to identify metabolic hot spots. Compare in silico ADME predictions (e.g., CYP450 inhibition) with experimental data for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
